四氨合二氯化钯(2+),(SP-4-1)-

描述

Synthesis Analysis

This compound can be used as a precursor for the synthesis of Pd nanoparticles on carbon supports, which is an efficient catalyst for the selective reduction of nitrite to nitrogen .Molecular Structure Analysis

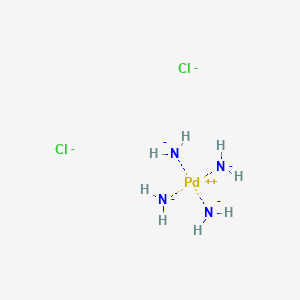

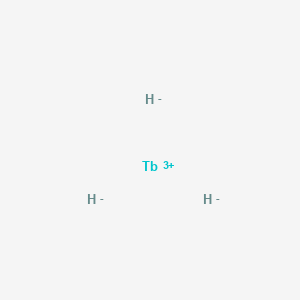

The molecular weight of this compound is 245.45 . The molecular formula is Pd(NH3)4Cl2, indicating that it consists of one palladium atom, four nitrogen atoms, twelve hydrogen atoms, and two chlorine atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that palladium-based catalytic systems are pivotal in the treatment of water contaminants and in facilitating reactions for the synthesis of complex molecules.科学研究应用

Biomedical Applications

Palladium nanoparticles (Pd NPs) have been considered as a potential candidate in the field of biomedical applications due to its unique properties such as huge catalytic, hydrogen storage, and sensing behavior . Therefore, Pd NPs have shown to have a significant potential for the development of antimicrobials, wound healing, antioxidant, and anticancer property in recent days .

Antimicrobial Applications

Palladium nanoparticles have been developed as self-therapeutics with antibacterial pharmacological activities . They have shown superior properties of noble metals in this field .

Anticancer Applications

Palladium nanoparticles have shown potential in the field of anticancer therapies . They have been used as prodrug activators and anticancer agents .

Photothermal Therapy

Palladium nanoparticles have emerged as promising photothermal agents . They have been used in photothermal therapy, a treatment method that uses light to increase temperature in a small area, which can kill or damage the cells .

Drug Delivery

Palladium nanoparticles have been used in drug delivery systems . They have been used as gene/drug carriers .

Imaging

Palladium nanoparticles have been used in imaging techniques . They have been used in refining detection and diagnosis methods, and pushing the boundaries of bioimaging techniques .

These are just a few of the many potential applications of Tetraaminepalladiumdichloride in scientific research. The compound’s unique properties make it a versatile tool in various fields, particularly in biomedicine .

安全和危害

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

属性

IUPAC Name |

azanide;palladium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H2N.Pd/h2*1H;4*1H2;/q;;4*-1;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUCUTFYVTWRTH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H8N4Pd-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15974-14-8 (Parent) | |

| Record name | Palladium tetraamine dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013815173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

241.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Palladium(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Palladium(2+), tetraammine-, dichloride, (SP-4-1)- | |

CAS RN |

13815-17-3 | |

| Record name | Palladium tetraamine dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013815173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraamminepalladium(2+) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)